3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

3‑Nitro‑6,7‑dihydropyrazolo[1,5‑A]pyrazin‑4(5H)‑one (CAS 1684425‑50‑0, MW 182.14 g/mol) is a bicyclic heterocycle within the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one family, characterized by a fused pyrazole–pyrazine ring system bearing an electron‑withdrawing nitro group at the 3‑position. The scaffold serves as a common advanced intermediate for constructing kinase‑focused compound libraries, particularly focal adhesion kinase (FAK) inhibitors, and has been employed as a direct reactant in the synthesis of 5‑(methylsulfonyl)‑3‑nitro‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine derivatives that demonstrated sub‑nanomolar FAK IC₅₀ values (.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
Cat. No. B14032579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C6H6N4O3/c11-6-5-4(10(12)13)3-8-9(5)2-1-7-6/h3H,1-2H2,(H,7,11)
InChIKeyBTZAPSTYKXEPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one – Procurement-Focused Core Scaffold Overview for Medicinal Chemistry & Kinase Inhibitor Programs


3‑Nitro‑6,7‑dihydropyrazolo[1,5‑A]pyrazin‑4(5H)‑one (CAS 1684425‑50‑0, MW 182.14 g/mol) is a bicyclic heterocycle within the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one family, characterized by a fused pyrazole–pyrazine ring system bearing an electron‑withdrawing nitro group at the 3‑position [1]. The scaffold serves as a common advanced intermediate for constructing kinase‑focused compound libraries, particularly focal adhesion kinase (FAK) inhibitors, and has been employed as a direct reactant in the synthesis of 5‑(methylsulfonyl)‑3‑nitro‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine derivatives that demonstrated sub‑nanomolar FAK IC₅₀ values (<1 nM) [2]. Key computed physicochemical properties include an XLogP3 of −0.6, a topological polar surface area of 92.7 Ų, one hydrogen bond donor and four hydrogen bond acceptors [1].

Why 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one Cannot Be Casually Substituted – Regioisomeric and Nitro-Group Criticality for Downstream Pharmacophore Integrity


The pyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold is not a single interchangeable entity; the position of the nitro substituent defines the electronic landscape of the core and determines the regiochemistry of subsequent derivatization. The 3‑nitro isomer (the target compound) places the electron‑withdrawing group on the pyrazole ring adjacent to the bridgehead nitrogen, whereas the 2‑nitro regioisomer (CAS 1936213‑78‑3) positions it on the pyrazine‑side carbon, generating a distinct dipole moment, hydrogen‑bonding pattern, and reactivity profile . In FAK‑inhibitor synthetic schemes, the 3‑nitro compound undergoes selective borane‑mediated reduction to enable N‑5 sulfonylation, a transformation that would proceed with different efficiency or regiochemical outcome on the 2‑nitro or non‑nitrated parent core [1]. Procurement of the wrong regioisomer therefore introduces structurally distinct intermediates that cannot be retro‑fitted into validated synthetic routes without re‑optimization of multiple steps.

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Head-to-Head and Class-Level Quantitative Differentiation Evidence for Procurement Decision-Making


Regioisomeric Nitro Position Controls Physicochemical & Electronic Profile – 3-NO₂ vs. 2-NO₂ Quantitative Comparison

The 3‑nitro isomer (target) and the 2‑nitro isomer (CAS 1936213‑78‑3) share the same molecular formula (C₆H₆N₄O₃, MW 182.14) but differ in nitro attachment position, resulting in distinguishable computed and experimental properties. The 3‑nitro compound exhibits a predicted pKa of 12.77 ± 0.20 and XLogP3 of −0.6 [1]. While the 2‑nitro isomer's computed properties are not fully disclosed in accessible databases, the positional difference alters the hydrogen‑bond acceptor topology and the electron density on the pyrazinone carbonyl, directly impacting reactivity in downstream N‑5 functionalization and cyclization reactions .

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Validated Synthetic Tractability – Documented Conversion to FAK Inhibitor Intermediate with Quantitative Yield & Time Parameters

The target compound has a documented, reproducible reaction in the primary literature as a reactant: treatment with borane‑tetrahydrofuran and triethylamine in THF/dichloromethane for 11.0 hours yields 5‑(methylsulfonyl)‑3‑nitro‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine [1]. The resulting downstream compounds demonstrated FAK enzymatic IC₅₀ values of <1 nM against the reference inhibitor GSK2256098 in a panel of five cancer cell lines (MDA‑MB‑231, BXPC‑3, NCI‑H1975, DU145, 786O) [1]. In contrast, the non‑nitrated parent 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one (MW 137.14) lacks the electron‑withdrawing nitro group required to achieve the same binding potency in this chemotype series .

Synthetic Chemistry FAK Inhibitors Process Development

Predicted pKa and Hydrogen‑Bond Donor Capacity Distinguishes 3‑Nitro from N‑5 Alkylated Analogs in Salt‑Form and Solubility Optimization

The target compound possesses a single hydrogen‑bond donor (the N‑6 amide NH, predicted pKa 12.77 ± 0.20) and four hydrogen‑bond acceptors, whereas N‑5 methylated analogs such as 5‑methyl‑2‑nitro‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one (MW 243.20, melting point 195–198 °C) lack the free NH donor entirely and exhibit higher molecular weight, altered melting point, and different crystalline packing [1]. The presence of the ionizable amide proton in the 3‑nitro compound permits salt formation with pharmaceutically acceptable counterions, an option unavailable for N‑5 substituted analogs that are fully alkylated at that position [1].

Pre‑formulation Salt Screening Solubility Optimization

Boiling Point and Density Distinguish 3‑Nitro Core from 2‑Nitro and Des‑Nitro Analogs – Implications for Purification Method Selection

The 3‑nitro compound has a predicted boiling point of 570.0 ± 45.0 °C and predicted density of 1.91 ± 0.1 g/cm³ . The parent non‑nitrated 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one has a reported boiling point of 440.2 ± 24.0 °C at 760 mmHg . This ~130 °C difference in boiling point reflects the substantial intermolecular interaction enhancement conferred by the nitro group, which influences distillation feasibility, sublimation behavior, and chromatographic retention. The 2‑nitro regioisomer, while isomeric, is expected to exhibit a distinct boiling point and melting point due to altered dipole alignment, though exact values are not publicly reported in the accessed databases .

Process Chemistry Purification Scale‑up

Rotatable Bond Count and Topological Constraints – 3‑Nitro Core Offers Conformationally Restricted Pharmacophore vs. Flexible‑Linker Analogs

The target compound has zero rotatable bonds, indicating a completely rigid bicyclic framework [1]. This contrasts with analogs bearing substituents on the N‑5 or C‑2 positions that introduce one or more rotatable bonds (e.g., 5‑methylsulfonyl or benzylated derivatives). In the FAK inhibitor series accessed through the 3‑nitro core, the rigid scaffold pre‑organizes the hydrogen‑bond donor/acceptor vectors for optimal kinase hinge‑region recognition, contributing to the sub‑nanomolar IC₅₀ achieved after derivatization [2]. Conformationally flexible analogs require entropic penalty compensation, often resulting in reduced ligand efficiency.

Conformational Analysis Pharmacophore Modeling Ligand Efficiency

Storage and Handling Stability – 3‑Nitro Compound Requires Cold Storage vs. Ambient‑Stable Non‑Nitrated Analogs

Vendor specifications indicate that 3‑Nitro‑6,7‑dihydropyrazolo[1,5‑A]pyrazin‑4(5H)‑one requires sealed, dry storage at 2–8 °C . The parent non‑nitrated 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one is typically shipped and stored at room temperature . This stability differential is consistent with the known propensity of nitro‑heterocycles to undergo thermal or photochemical degradation via N–O bond homolysis or nitro‑to‑nitrito rearrangement. Procurement planning must account for cold‑chain logistics and limited bench‑top stability of the nitro compound relative to its des‑nitro counterpart.

Compound Management Stability Logistics

Optimal Procurement and Deployment Scenarios for 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one Based on Quantitative Differentiation Evidence


FAK‑Targeted Kinase Inhibitor Library Synthesis Using the 3‑Nitro Core as a Validated Advanced Intermediate

Procurement of the 3‑nitro compound is recommended when the synthetic objective is a focused FAK inhibitor library. The compound has a documented conversion to 5‑(methylsulfonyl)‑3‑nitro‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine using borane‑THF/Et₃N (11 h reaction time), with downstream compounds achieving FAK IC₅₀ <1 nM against GSK2256098 [1]. Alternative starting materials (2‑nitro regioisomer or non‑nitrated parent) lack this validated synthetic entry and associated potency data, increasing route‑scouting time and reducing confidence in biological outcomes.

Pre‑formulation Salt and Co‑Crystal Screening Campaigns Requiring an Ionizable Amide NH

The 3‑nitro scaffold retains a free amide N–H proton (predicted pKa 12.77, one H‑bond donor) suitable for salt formation with pharmaceutically acceptable acids and bases [1]. This is a key differentiator from N‑5 alkylated analogs such as 5‑methyl‑2‑nitro‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one, which lack any hydrogen‑bond donor (0 H‑bond donors, MW 243.20) and are therefore incompatible with salt‑based solubility enhancement strategies . Programs anticipating solubility‑limited absorption should procure the 3‑nitro compound early to enable parallel salt screening.

Computational Docking and Pharmacophore Modeling Workflows Benefiting from a Conformationally Rigid Core

With zero rotatable bonds and a rigid bicyclic framework, the 3‑nitro compound minimizes conformational sampling overhead in docking and molecular dynamics simulations [1]. This pre‑organization contributed to the sub‑nanomolar FAK binding achieved by its derivatives , and contrasts with flexible‑linker pyrazolo[1,5‑a]pyrazine analogs from the mGluR2 NAM chemotype that possess 3–5 rotatable bonds and require extensive conformational searching [2]. Computational chemistry groups should prioritize this scaffold for virtual screening campaigns where rapid, high‑confidence docking poses are required.

Scale‑Up and Process Chemistry Programs Requiring Predictable Purification Profiles

The predicted boiling point of 570 °C and density of 1.91 g/cm³ for the 3‑nitro compound are substantially higher than those of the des‑nitro parent (bp 440 °C) [1]. These differences directly inform distillation, sublimation, and flash chromatography method development. Process chemists scaling reactions that use this intermediate should anticipate longer column retention times or higher distillation temperatures compared to non‑nitrated analogs, and should not rely on purification protocols developed for the parent core.

Quote Request

Request a Quote for 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.